[2-Chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone
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Overview
Description
[2-Chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone is an organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a combination of chloro, fluoro, and piperidinyl groups attached to a phenylmethanone backbone. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
[2-Chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which [2-Chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: A reagent in the synthesis of Empagliflozin.
2-Chloro-4-fluorotoluene: Used in the synthesis of various intermediates.
Uniqueness
What sets [2-Chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-13-7-9-22(10-8-13)18-12-16(20)15(11-17(18)21)19(23)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXIVWOQIJRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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